molecular formula C15H14ClNO2 B5604469 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide

2-(4-chloro-3-methylphenoxy)-N-phenylacetamide

Cat. No.: B5604469
M. Wt: 275.73 g/mol
InChI Key: UECRTZWJPKMYBZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide typically involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy) acetohydrazide. Finally, the acetohydrazide is reacted with aniline to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anthelmintic properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s phenoxy and phenylacetamide groups allow it to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide
  • 2-(4-chloro-3-methylphenoxy)-N-cyclopropylpropanamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both phenoxy and phenylacetamide groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-9-13(7-8-14(11)16)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECRTZWJPKMYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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